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Introduction
5-Chlorobenzofuran-2-carboxylic acid is a heterocyclic compound that has garnered

significant attention in medicinal chemistry and materials science. Its rigid benzofuran core,

substituted with a reactive carboxylic acid group and a chlorine atom, provides a unique

platform for the synthesis of a diverse array of biologically active molecules.[1][2] The presence

of the chlorine atom at the 5-position influences the molecule's electronic properties and can

enhance binding affinities to biological targets, making it a valuable building block in the design

of novel therapeutics.[2] This guide provides a comprehensive overview of the synthesis,

chemical properties, and applications of 5-chlorobenzofuran-2-carboxylic acid, with a focus

on its role as a synthetic building block in drug discovery.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-chlorobenzofuran-2-
carboxylic acid is essential for its effective utilization in synthesis. The key properties are

summarized in the table below.
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Property Value Reference

Molecular Formula C₉H₅ClO₃ [2]

Molecular Weight 196.59 g/mol [2]

CAS Number 10242-10-1 [2]

Appearance
White to light yellow

powder/crystal
[2]

Melting Point 266 °C [2]

Purity ≥ 98% (GC) [2]

Synonyms

5-Chloro-2-

benzofurancarboxylic acid, 5-

Chlorocoumarilic acid

[2]

Spectroscopic Data
While specific experimental spectra for 5-chlorobenzofuran-2-carboxylic acid are not readily

available in the public domain, characteristic spectroscopic features can be predicted based on

the analysis of its structural analogue, benzofuran-2-carboxylic acid, and its ethyl ester

derivative.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O)

stretching band for the carboxylic acid between 1680-1710 cm⁻¹. A broad O-H stretching band,

characteristic of a carboxylic acid dimer, is anticipated in the region of 2500-3300 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O

stretching of the furan ring and the C-Cl stretching will appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton of the carboxylic acid (COOH) is expected to be a broad singlet in the

downfield region (typically >10 ppm). The protons on the benzofuran ring system will appear

in the aromatic region (7-8 ppm), with their specific chemical shifts and coupling patterns

influenced by the chloro- and carboxyl- substituents.
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¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of

165-185 ppm. The aromatic carbons of the benzofuran core will appear between 110-160

ppm.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a

molecular ion peak (M⁺) at m/z 196, with a characteristic M+2 peak at m/z 198 due to the

presence of the chlorine-37 isotope.

Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid
The synthesis of 5-chlorobenzofuran-2-carboxylic acid is typically achieved through a two-

step process starting from 5-chlorosalicylaldehyde.

Experimental Protocol:
Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

A mixture of 5-chlorosalicylaldehyde (1 equivalent), ethyl bromoacetate (1.3 equivalents), and

cesium carbonate (2 equivalents) in a 1:1 mixture of acetonitrile and N,N-dimethylformamide

(DMF) is refluxed for 48 hours. After cooling, the solid is filtered off, and the filtrate is

concentrated under reduced pressure. The residue is diluted with water and extracted with

ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated to yield ethyl 5-chlorobenzofuran-2-carboxylate. A reported

yield for this reaction is 84.8%.

Step 2: Hydrolysis to 5-Chlorobenzofuran-2-carboxylic acid

The ethyl 5-chlorobenzofuran-2-carboxylate (1 equivalent) is dissolved in ethanol, and an

aqueous solution of sodium hydroxide (e.g., 1N) is added. The mixture is stirred at room

temperature for 1-2 hours until the reaction is complete (monitored by TLC). The ethanol is

removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The

aqueous layer is then acidified with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic

acid. The solid is collected by filtration, washed with water, and dried to afford 5-
chlorobenzofuran-2-carboxylic acid.

Role as a Synthetic Building Block
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The chemical reactivity of 5-chlorobenzofuran-2-carboxylic acid, particularly at the

carboxylic acid group and the benzofuran ring, makes it a valuable precursor for a variety of

more complex molecules.

Amide Bond Formation
The carboxylic acid moiety can be readily converted to an amide, a common functional group in

many pharmaceuticals.

Experimental Protocol: General Amide Synthesis
To a solution of 5-chlorobenzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent

(e.g., dichloromethane), a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g.,

triethylamine, diisopropylethylamine) are added. The desired amine (1-1.2 equivalents) is then

added, and the reaction mixture is stirred at room temperature until completion. The product is

then isolated and purified using standard techniques such as extraction and chromatography.

C3-Arylation
The C3 position of the benzofuran ring can be functionalized through arylation reactions,

allowing for the introduction of diverse substituents.

Experimental Protocol: General C3-Arylation of a
Benzofuran-2-carboxamide
To a reaction vessel containing N-(quinolin-8-yl)benzofuran-2-carboxamide (1 equivalent), the

desired aryl iodide (2 equivalents), Pd(OAc)₂ (10 mol%), and AgOAc (1.5 equivalents) are

added. Toluene is added to achieve a concentration of 0.5 M, and the mixture is heated. Upon

completion, the reaction is worked up to isolate the C3-arylated product.[3]

Applications in Drug Discovery
Derivatives of 5-chlorobenzofuran-2-carboxylic acid have shown promise in a range of

therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2]

Vilazodone Synthesis
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While many reported syntheses of the antidepressant vilazodone utilize 5-bromo- or 5-

nitrobenzofuran precursors, 5-chlorobenzofuran-2-carboxylic acid represents a potential

starting material. The key intermediate in vilazodone synthesis is 5-(piperazin-1-yl)benzofuran-

2-carboxamide. A plausible synthetic route starting from 5-chlorobenzofuran-2-carboxylic
acid would involve amidation followed by a nucleophilic aromatic substitution reaction to

introduce the piperazine moiety, although this would likely require harsh reaction conditions. A

more common approach involves the reduction of a 5-nitro derivative to a 5-amino group, which

is then converted to the piperazine derivative.

The following diagram illustrates a generalized synthetic pathway for Vilazodone, highlighting

the key benzofuran intermediate.

Benzofuran Intermediate Synthesis

Indole Intermediate Synthesis

5-Substituted Salicylaldehyde 5-Substituted Benzofuran-2-carboxylic acid ester

1. Haloacetate
2. Base 5-Substituted Benzofuran-2-carboxamide

1. Hydrolysis
2. Amidation

5-(Piperazin-1-yl)benzofuran-2-carboxamide

Modification of
5-substituent

Vilazodone

5-Cyanoindole 3-(4-Chlorobutyl)-5-cyanoindole

Click to download full resolution via product page

Caption: Generalized synthetic pathway to Vilazodone.

Anti-inflammatory and Anticancer Activity: Targeting
Signaling Pathways
Benzofuran derivatives have been shown to exhibit anti-inflammatory and anticancer properties

through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.[1]

[3] These pathways are critical regulators of cellular processes including inflammation,

proliferation, and survival.
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NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in the

inflammatory response. In its inactive state, it is sequestered in the cytoplasm by IκB proteins.

Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex

phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to

translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some

benzofuran derivatives have been shown to inhibit this pathway by preventing the

phosphorylation of IκB.[1]
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Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another

crucial signaling cascade involved in inflammation and cancer. It consists of a series of protein

kinases that phosphorylate and activate downstream targets, ultimately leading to the
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activation of transcription factors like AP-1. Benzofuran derivatives can interfere with this

pathway by inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

[1]
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Caption: Inhibition of the MAPK signaling pathway.

Biological Activity Data
The following table summarizes the reported biological activities of various benzofuran

derivatives, illustrating the potential of this scaffold. It is important to note that these activities
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are for a range of benzofuran analogues and not exclusively for derivatives of 5-
chlorobenzofuran-2-carboxylic acid. However, they provide a strong rationale for exploring

this particular building block.

Compound
Type

Biological
Activity

IC₅₀ / MIC Target Reference

Benzofuran-

heterocycle

hybrid (5d)

Anti-

inflammatory

(NO inhibition)

52.23 ± 0.97 µM RAW-264.7 cells [1]

Benzofuran

derivatives

Antibacterial

(Xanthomonas

oryzae pv

oryzae)

EC₅₀ = 0.28

µg/mL
- [4]

Benzofuran

derivatives

Antibacterial

(Xanthomonas

oryzae pv

oryzicola)

EC₅₀ = 0.56

µg/mL
- [4]

Benzofuran

amide

derivatives (6a,

6b, 6f)

Antimicrobial
MIC as low as

6.25 µg/ml

Various bacteria

and fungi
[5]

Benzofuran

amide derivative

(6b)

Anti-

inflammatory

71.10% inhibition

of paw edema at

2h

Carrageenan-

induced rat paw

edema model

[5]

Conclusion
5-Chlorobenzofuran-2-carboxylic acid is a highly valuable and versatile building block for the

synthesis of novel compounds with significant therapeutic potential. Its straightforward

synthesis and the reactivity of its functional groups allow for the generation of diverse

molecular libraries. The demonstrated anti-inflammatory, antimicrobial, and anticancer activities

of benzofuran derivatives, coupled with their ability to modulate key signaling pathways like NF-

κB and MAPK, underscore the importance of this scaffold in modern drug discovery. Further
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exploration of derivatives based on the 5-chlorobenzofuran-2-carboxylic acid core is

warranted to unlock new therapeutic agents for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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